1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

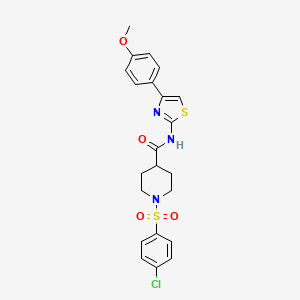

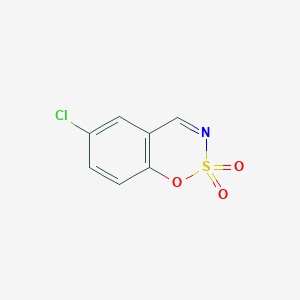

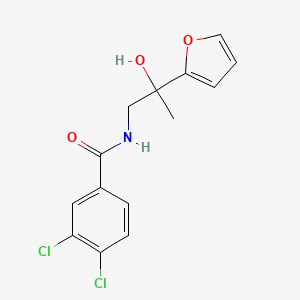

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide is a chemical compound with the molecular formula C7H4ClNO3S . It is used for research purposes.

Synthesis Analysis

The synthesis of 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide involves the reaction of corresponding 2-hydroxybenzaldehydes with sulfamoyl chloride . Another method involves the use of nickel (II) perchlorate hexahydrate and C28H28NOPRu in 2,2,2-trifluoroethanol .Molecular Structure Analysis

The molecular structure of 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide consists of a benzoxathiazine ring system .Chemical Reactions Analysis

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide can undergo various chemical reactions. For instance, it can react with terminal alkynes to provide the corresponding chiral propargylic sulfamidates .Physical And Chemical Properties Analysis

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide has a molecular weight of 217.63 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.科学的研究の応用

Drug Delivery Systems

Research has been conducted to study the possible interaction edges of C60 and doped fullerenes with 6-chloro-3-hydroxy-2-pyrazinecarboxamide in order to use the fullerene cage as a potential candidate to carry this compound . The calculated binding energies to the Si- and Al-doped fullerenes suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties .

Synthesis of Derivatives

A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . These derivatives were prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .

Growth-Stimulating Activity

Synthesized 1,4,2-benzodithiazine-1,1-dioxides exhibit growth-stimulating activity on monocotyledonous winter wheat “Bezosta” and dicotyledonous plants Barbarea arcuate .

Antiviral Compound

A pyrazinamide derivative, 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, also known as favipiravir or T-705, is an antiviral compound for RNA viruses and a potential inhibitor of influenza virus replication . World Health Organization considers favipiravir as a potential antiviral candidate against Ebola virus .

Antihypertensive Applications

1,2,4-benzothiadiazine-1,1-dioxide, a similar compound to 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide, has been studied for its antihypertensive properties . This suggests potential antihypertensive applications for 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide as well.

作用機序

Target of action

The compound “1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide” has been studied for its inhibitory effects on human carbonic anhydrases (hCA, EC 4.2.1.1) subtypes . These enzymes play a crucial role in many physiological processes, and their inhibition can have therapeutic effects in a variety of medical conditions.

Biochemical pathways

Carbonic anhydrases are involved in many biochemical pathways, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . Inhibition of these enzymes can affect these pathways.

Result of action

The inhibition of carbonic anhydrases by “1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide” can lead to changes at the molecular and cellular level, affecting the transport and balance of carbon dioxide and bicarbonate in the body .

特性

IUPAC Name |

6-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJOTWFQOBRYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)

![N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2628952.png)

![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)